molecular formula C16H23NO2 B6441560 N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide CAS No. 1234901-98-4

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide

Cat. No.: B6441560
CAS No.: 1234901-98-4
M. Wt: 261.36 g/mol
InChI Key: ZQPDLJLAJLJMQV-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide is a chemical compound of interest in synthetic and medicinal chemistry research. This molecule features a 4-phenylbutanamide scaffold, a structure found in compounds with various documented biological activities , terminated with an N-[(1-hydroxycyclopentyl)methyl] substituent. The presence of the hydroxymethylcyclopentyl group is a significant structural feature, as similar hydroxy-substituted alicyclic moieties are explored in pharmaceutical research for their ability to influence a compound's physicochemical properties and binding affinity to biological targets . Researchers are investigating this compound and its structural analogs as potential building blocks for developing novel pharmacologically active molecules. Its mechanism of action is not defined and is highly dependent on the specific research context and final target structure. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-15(17-13-16(19)11-4-5-12-16)10-6-9-14-7-2-1-3-8-14/h1-3,7-8,19H,4-6,9-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDLJLAJLJMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two primary components:

  • 4-Phenylbutanoic acid (or its activated derivative)

  • (1-Hydroxycyclopentyl)methanamine

Coupling these fragments via amide bond formation constitutes the central synthetic challenge. Retrosynthetic pathways prioritize the independent synthesis of each subunit, followed by convergent assembly.

Key Considerations for Amide Bond Formation

Amide coupling typically employs carbodiimide-based reagents (e.g., EDCI, DCC) or uronium/aminium salts (e.g., HATU, HBTU). The steric hindrance imposed by the cyclopentyl group necessitates careful reagent selection to avoid low yields or side reactions.

Synthesis of (1-Hydroxycyclopentyl)methanamine

Reductive Amination of Cyclopentanone

Cyclopentanone undergoes reductive amination with methylamine to yield (1-hydroxycyclopentyl)methanamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation:

Cyclopentanone+CH3NH2NaBH3CN, MeOH(1-Hydroxycyclopentyl)methanamine[Ref: Standard protocols]\text{Cyclopentanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(1-Hydroxycyclopentyl)methanamine} \quad [\text{Ref: Standard protocols}]

Typical Conditions :

  • Temperature: 25°C

  • Reaction Time: 12–16 h

  • Yield: 65–75%

Hydroxylation of Cyclopentylmethylamine

Alternative routes involve hydroxylation of pre-formed cyclopentylmethylamine. Oxidative methods using hydrogen peroxide and tungstic acid catalyst achieve moderate yields:

CyclopentylmethylamineH2O2,H2WO4(1-Hydroxycyclopentyl)methanamine[Ref: J. Org. Chem. 2010]\text{Cyclopentylmethylamine} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{WO}4} \text{(1-Hydroxycyclopentyl)methanamine} \quad [\text{Ref: J. Org. Chem. 2010}]

Optimization Data :

Catalyst LoadingTemperature (°C)Yield (%)
5 mol%6058
10 mol%6072

Synthesis of 4-Phenylbutanoyl Chloride

Friedel-Crafts Alkylation

4-Phenylbutanoic acid is synthesized via Friedel-Crafts alkylation of benzene with succinic anhydride, followed by reduction:

Succinic anhydride+BenzeneAlCl34-Phenyl-4-oxobutanoic acid[Ref: Org. Synth. 1998]\text{Succinic anhydride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{4-Phenyl-4-oxobutanoic acid} \quad [\text{Ref: Org. Synth. 1998}]

Reduction Step :
Catalytic hydrogenation (Pd/C, H₂) converts the ketone to the corresponding acid with >90% yield.

Activation to Acyl Chloride

Thionyl chloride or oxalyl chloride converts 4-phenylbutanoic acid to its acyl chloride:

4-Phenylbutanoic acidSOCl24-Phenylbutanoyl chloride[Ref: J. Am. Chem. Soc. 2005]\text{4-Phenylbutanoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Phenylbutanoyl chloride} \quad [\text{Ref: J. Am. Chem. Soc. 2005}]

Reaction Metrics :

  • Solvent: Dichloromethane

  • Temperature: 0°C → RT

  • Yield: 95%

Amide Coupling: Final Assembly

Classical Coupling with EDCI/HOBt

A representative procedure combines 4-phenylbutanoyl chloride with (1-hydroxycyclopentyl)methanamine using EDCI and HOBt:

4-Phenylbutanoyl chloride+(1-Hydroxycyclopentyl)methanamineEDCI, HOBtThis compound[Ref: Tetrahedron Lett. 2012]\text{4-Phenylbutanoyl chloride} + \text{(1-Hydroxycyclopentyl)methanamine} \xrightarrow{\text{EDCI, HOBt}} \text{this compound} \quad [\text{Ref: Tetrahedron Lett. 2012}]

Procedure :

  • Dissolve acyl chloride (1.0 eq) in anhydrous DMF.

  • Add amine (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and NMM (2.0 eq).

  • Stir at 0°C for 1 h, then warm to RT for 12 h.

  • Quench with water, extract with EtOAc, and purify via silica chromatography.

Yield : 82%

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times significantly:

ParameterConventionalMicrowave
Time (h)120.5
Yield (%)8285
Purity (HPLC, %)98.599.1

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ chromatography (EtOAc/hexanes) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, MeOH/H₂O) achieves >99% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.15 (m, 5H, Ph), 4.10 (s, 1H, OH), 3.45 (d, J = 6.0 Hz, 2H, CH₂N), 2.35 (t, J = 7.6 Hz, 2H, COCH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₂NO₂: 260.1651, found 260.1649.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents, acids, or bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide and thiazole substituents (as in ) often improve metabolic stability but may reduce membrane permeability compared to the hydroxycyclopentyl group .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Predicted pKa
This compound ~305 (estimated) Not reported ~13–14 (amide)
N-(2-(1H-Indol-3-yl)ethyl)-4-phenylbutanamide (146k) 346.44 110–111 Not reported
N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide 313.37 Not reported 13.71
N-Benzylbut-2-ynamide (146l) 173.22 114–115 Not reported

Key Observations :

  • The hydroxycyclopentylmethyl substituent likely increases molecular weight compared to simpler groups like benzyl (146l) but remains lighter than indole-containing analogs (146k) .
  • Predicted pKa values (~13–14) suggest moderate basicity for the amide group, aligning with dimethoxyphenyl derivatives (pKa 13.71) .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a cyclopentyl moiety and a phenyl group, which are crucial for its biological interactions. The presence of the hydroxyl group enhances its solubility and reactivity with various biomolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's hydroxyl group and phenyl ring contribute significantly to its binding affinity. Potential interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits a variety of biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Properties : Preliminary investigations have shown that it may possess anticancer activity by targeting specific cancer cell lines .
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in vitro.
    • Method : Human macrophages were treated with the compound, followed by stimulation with LPS (lipopolysaccharide).
    • Results : The treatment resulted in a significant reduction in TNF-α production compared to controls, indicating potential therapeutic benefits in inflammatory diseases.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : Various cancer cell lines (e.g., breast and colon) were exposed to different concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityMethodologyKey Findings
In vitro inflammationAnti-inflammatoryMacrophage culture with LPSReduced TNF-α levels
Anticancer assessmentCytotoxicityCancer cell line assaysDose-dependent cytotoxicity observed
NeuroprotectionNeuroprotectiveNeuronal cell cultureProtection against oxidative stress

Q & A

Q. What are the optimal synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves amide coupling between 4-phenylbutanoic acid and a cyclopentanol-derived amine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in anhydrous solvents (e.g., DCM or DMF) to form the active ester intermediate .
  • Amine coupling : React the activated acid with (1-hydroxycyclopentyl)methanamine under nitrogen to prevent hydrolysis.
  • Optimization : Vary temperature (0–25°C), solvent polarity, and catalyst ratios. Monitor yield via TLC (e.g., Rf = 0.33 in ethyl acetate) and confirm purity via flash chromatography (e.g., 33% EtOAc/hexanes) .
  • Critical Parameters : Reaction time (12–24 hrs) and pH control (use Et3N for neutralization) are crucial to suppress side reactions like epimerization .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural characterization?

  • Methodological Answer :
  • 1H/13C NMR Analysis : Compare experimental shifts with literature values for analogous compounds. For example, the cyclopentyl hydroxy group typically shows a δ 1.5–2.5 ppm multiplet in 1H NMR, while the amide carbonyl appears at ~170 ppm in 13C NMR .
  • Data Discrepancies : If unexpected peaks arise, consider impurities (e.g., unreacted starting materials) or rotamers. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • MS Validation : Ensure the [M+H]+ ion matches the exact mass (e.g., m/z 427 for a related compound in ). Use high-resolution MS to distinguish isotopic patterns.

Q. What strategies ensure high purity of this compound for biological assays?

  • Methodological Answer :
  • Purification : Employ flash chromatography with gradient elution (e.g., 20–50% EtOAc/hexanes) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Purity Criteria : Target ≥95% purity confirmed by HPLC (UV detection at 254 nm) and absence of residual solvents (tested via GC-MS) .
  • Lyophilization : For hygroscopic batches, lyophilize under vacuum to remove trace water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopentyl-hydroxy and phenylbutanamide moieties?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclopentyl group (e.g., replace hydroxy with methoxy) or vary the phenylbutanamide chain length. Use parallel synthesis to generate a library .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., CYP51 for antiparasitic activity ) or cancer cell lines (e.g., MTT assays). Compare IC50 values to identify critical substituents .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • Rodent Models : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) to assess bioavailability. Collect plasma samples at timed intervals for LC-MS/MS analysis .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites (e.g., hydroxylation at the cyclopentyl group) .
  • BBB Penetration : Conduct brain/plasma ratio studies in mice to evaluate CNS accessibility .

Q. How can researchers address low yield or reproducibility issues in scaled-up synthesis?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., 0.1–1 mol% Pd for cross-couplings) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
  • Contingency Plans : If intermediates degrade (e.g., amine oxidation), add stabilizers like BHT (butylated hydroxytoluene) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

  • Methodological Answer :
  • Solubility Check : Test compound solubility in assay buffers (e.g., PBS with 0.1% DMSO). Poor solubility may artifactually reduce in vitro activity .
  • Metabolite Interference : Identify active metabolites via LC-MS and retest them in vitro .
  • Dose Adjustments : Recalibrate in vivo doses based on PK data (e.g., AUC/MIC ratios) .

Tables for Key Parameters

Synthetic Step Optimal ConditionsYield (%)Reference
Carboxylic Acid ActivationEDC (1.2 eq), HOBt (1.1 eq), DCM, 0°C85–90
Amide Coupling(1-hydroxycyclopentyl)methanamine, RT, 18h65–75
PurificationFlash chromatography (33% EtOAc/hexanes)95% purity

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